5-bromo-3-cyclopropyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds as Privileged Structures in Chemical Biology
The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring system, is a cornerstone in the architecture of biologically active molecules. Its description as a "privileged structure" stems from its ability to serve as a versatile template for the development of ligands for a wide range of biological targets. This unique characteristic is attributed to the indole ring's size, rigidity, and its capacity to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The indole motif is a key component in a multitude of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin. Its presence extends to a diverse array of alkaloids with potent pharmacological activities. In the realm of synthetic medicinal chemistry, the indole scaffold has been instrumental in the development of numerous approved drugs spanning various therapeutic areas, such as anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders. The continued exploration of indole derivatives in drug discovery programs highlights its enduring importance and vast potential.
Strategic Role of Halogenation in Modulating Molecular Properties and Biological Interactions
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The incorporation of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.net
Specifically, the introduction of a bromine atom, as in 5-bromo-3-cyclopropyl-1H-indole, can lead to several advantageous modifications. Bromine is known to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. pressbooks.pub Furthermore, the bromine atom can act as a key interaction point, forming halogen bonds with protein residues, thereby increasing the binding affinity and selectivity of the compound for its target. nih.govresearchgate.net Studies on various brominated indole derivatives have demonstrated that the position of the bromine atom on the indole ring can significantly impact biological activity. For instance, research on brominated isatins has shown that substitution at the C5 position can lead to increased anti-inflammatory and anti-cancer effects. mdpi.com The strategic placement of a bromine atom can therefore be a critical factor in the design of potent and selective therapeutic agents. nih.govresearchgate.netmdpi.com
Overview of this compound within Contemporary Indole Research
This compound is a specific derivative within the broader class of halogenated indoles. While extensive research on this particular compound is not widely documented in publicly available literature, its structural features suggest significant potential for investigation in medicinal chemistry. The molecule combines the privileged indole scaffold with two key modifications: a bromine atom at the 5-position and a cyclopropyl (B3062369) group at the 3-position.
The 5-bromo substitution, as previously discussed, is a common strategy to enhance biological activity. The cyclopropyl group at the 3-position is also a noteworthy feature. The introduction of a cyclopropyl ring can increase the metabolic stability of the compound by blocking a potential site of oxidation. This small, rigid ring can also introduce conformational constraints that may lead to a more favorable binding orientation with a biological target.
Given the established importance of both the indole nucleus and the strategic modifications of bromination and cyclopropylation, this compound represents a compound of interest for further scientific exploration. While specific biological activity and detailed research findings for this exact molecule are limited, its chemical structure positions it as a promising candidate for screening in various drug discovery programs, particularly in areas where other substituted indoles have shown activity.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1360962-64-6 | bldpharm.combiosynth.com |
| Molecular Formula | C₁₁H₁₀BrN | biosynth.com |
| Molecular Weight | 236.11 g/mol | biosynth.com |
| Canonical SMILES | C1CC1C2=CNC3=C2C=C(C=C3)Br | biosynth.com |
| InChIKey | Not Available | |
| Appearance | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGHVCBUFAOGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Pathways to 5-Bromo-3-cyclopropyl-1H-indole
The creation of the this compound structure is accessible through several synthetic routes. Researchers can opt for direct functionalization of the indole (B1671886) core or build the molecule by coupling distinct fragments.
A common and direct method involves the electrophilic bromination of 3-cyclopropyl-1H-indole. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles. The position of bromination is directed by the substituents on the indole ring.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org It serves as a source of electrophilic bromine, particularly when activated by an acid catalyst or under specific solvent conditions. youtube.com The reaction of 3-cyclopropyl-1H-indole with NBS typically proceeds by attacking the electron-rich C5 position of the indole ring. This method is favored for its relatively mild conditions and improved selectivity compared to harsher brominating agents. The reaction is often carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the reaction. nih.gov
Table 1: Electrophilic Bromination with NBS
| Parameter | Details |
| Substrate | 3-cyclopropyl-1H-indole |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) nih.gov |
| Temperature | Typically ranges from 0 °C to room temperature nih.gov |
| Outcome | Regioselective bromination at the C5 position |
Elemental bromine (Br₂) can also be employed for the bromination of the indole core. This method often requires careful control of reaction conditions to prevent over-bromination and the formation of undesired isomers. The reaction is typically performed in a suitable solvent at controlled temperatures. A procedure for the synthesis of 5-bromoindole (B119039) using elemental bromine involves dissolving an intermediate in water, adding bromine at a temperature between 0 and 5 °C, and then allowing the reaction to proceed at room temperature. google.com While effective, the use of elemental bromine necessitates stringent safety precautions due to its corrosive and toxic nature.
Table 2: Bromination with Elemental Bromine
| Parameter | Details |
| Substrate | Indole derivative |
| Reagent | Elemental Bromine (Br₂) |
| Solvent | Water google.com |
| Temperature | Initial cooling (0-5 °C), then room temperature google.com |
| Challenge | Potential for over-bromination and formation of isomers |
An alternative synthetic strategy involves starting with a pre-halogenated indole, such as 5-bromo-1H-indole, and then introducing the cyclopropyl (B3062369) group. This approach is particularly useful when the required bromo-indole precursor is commercially available or easily synthesized.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In this context, 5-bromo-1H-indole can be coupled with a cyclopropylboronic acid or its ester derivative in the presence of a palladium catalyst and a suitable base. This method is highly versatile and tolerates a wide range of functional groups. The efficiency of the coupling depends on the choice of the palladium catalyst, ligands, base, and solvent system. For instance, a Pd/SPhos catalyst system has been shown to be effective for coupling 5-bromoindole with various aryl boronic acids.
Table 3: Palladium-Catalyzed Cross-Coupling
| Parameter | Details |
| Substrates | 5-bromo-1H-indole and a cyclopropylboronic acid derivative |
| Catalyst | Palladium complex (e.g., Pd/SPhos) |
| Base | Required for activation of the boronic acid |
| Solvent | Often a mixture of organic solvent and water |
| Advantage | High functional group tolerance and versatility |
Direct alkylation provides another route to introduce the cyclopropyl group. This can involve the reaction of the 5-bromo-1H-indole anion with a cyclopropyl halide or another suitable electrophilic cyclopropylating agent. The indole nitrogen is typically deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic indole anion, which then attacks the cyclopropyl electrophile. researchgate.net Another approach is the Friedel-Crafts alkylation of indoles with nitroolefins, a reaction that can be catalyzed by NBS. nih.gov Furthermore, alkylation reactions on 5-bromo-isatin have been carried out under phase transfer catalysis conditions. researchgate.netresearchgate.net
Table 4: Direct Alkylation of Indole Scaffolds
| Parameter | Details |
| Substrate | 5-bromo-1H-indole or derivative |
| Reagents | Cyclopropyl halide and a strong base (e.g., NaH) researchgate.net |
| Method | Nucleophilic substitution by the indole anion |
| Alternative | Friedel-Crafts alkylation catalyzed by NBS nih.gov |
| Conditions | Typically anhydrous conditions in a suitable solvent like DMF researchgate.net |
Indole Ring Construction Techniques Featuring Bromine and Cyclopropyl Substituents
Chemo- and Regioselectivity in the Synthesis of this compound
Achieving the correct chemo- and regioselectivity is a critical aspect of synthesizing this compound. The presence of multiple reactive sites on the precursor molecules demands precise control over the reaction conditions.
In the Fischer indole synthesis , the substitution pattern of the phenylhydrazine (B124118) precursor largely dictates the regioselectivity. The use of (4-bromophenyl)hydrazine (B1265515) ensures the formation of a 5-bromoindole. youtube.com The position of the cyclopropyl group at C3 is determined by the structure of the carbonyl reactant.
For metal-catalyzed C-H annulation cascades , the directing effect of the aniline's amino group governs the regioselectivity, favoring C-H activation at the ortho position. The final substitution pattern of the indole is a direct result of the substituents present on the initial aniline (B41778) and alkyne molecules.
In the oxidative cyclization of 2-alkenylanilines , the intramolecular nature of the cyclization inherently controls the regiochemistry, leading to the formation of the five-membered ring. The substitution pattern of the final product is predetermined by the structure of the 2-alkenylaniline substrate.
Advanced Purification and Isolation Techniques for Synthetic Fidelity
The synthesis of this compound typically yields a crude product that includes unreacted starting materials, byproducts, and potential isomers. Therefore, effective purification and isolation methods are crucial for obtaining a compound of high purity.
Crystallization is a common and powerful technique for purifying solid compounds. This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities in the solution.
Column chromatography is a widely used technique for separating complex mixtures. prepchem.com It employs a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or solvent mixture). prepchem.comobrnutafaza.hr The components of the mixture move through the column at different rates based on their polarity and affinity for the stationary phase, thus enabling their separation. For this compound, a non-polar solvent system like a mixture of hexanes and ethyl acetate (B1210297) is often effective. prepchem.com
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, provides higher resolution for more challenging separations. It functions on the same principles as column chromatography but utilizes high pressure to move the mobile phase through a column packed with smaller particles, resulting in more efficient separation.
The purity of the final product is typically confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and Melting Point Analysis . researchgate.netresearchgate.net
Table 3: Purification Techniques for this compound
| Technique | Principle | Typical Application |
|---|---|---|
| Crystallization | Differential solubility | Removal of major impurities and isolation of the final solid product. |
| Column Chromatography | Differential adsorption | Separation of the desired product from byproducts and unreacted starting materials. prepchem.com |
Chemical Reactivity and Mechanistic Studies
Reactivity of the Bromine Atom at the 5-Position
The bromine atom at the C5 position of the 5-bromo-3-cyclopropyl-1H-indole ring is a key handle for introducing a wide array of functional groups through various chemical transformations.
Nucleophilic aromatic substitution (SNAr) on the 5-bromoindole (B119039) scaffold allows for the displacement of the bromide ion by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the bromine atom and the electronic properties of the indole (B1671886) ring. Common nucleophiles employed in SNAr reactions with bromoindoles include amines and thiols. The reaction often requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the indole nitrogen, thereby increasing the nucleophilicity of the ring and facilitating the substitution process.
The bromine atom at the 5-position is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling is a versatile method for creating biaryl linkages and introducing alkyl or alkenyl groups. For instance, the coupling of 5-bromoindazoles (bioisosteres of indoles) with N-Boc-2-pyrroleboronic acid has been successfully achieved using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in dimethoxyethane at 80 °C. nih.gov This methodology is readily applicable to 5-bromoindoles for the synthesis of complex heterocyclic systems. nih.gov The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 5-bromoindole and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org This method is instrumental in the synthesis of arylalkynes, which are valuable precursors for more complex structures. For example, Sonogashira coupling of 5-bromoindole with phenylacetylene (B144264) has been reported. researchgate.net Copper-free Sonogashira protocols have also been developed, utilizing specific ligands to facilitate the reaction. nih.gov Sequential cross-coupling strategies, such as a Sonogashira coupling followed by a Suzuki coupling on a dihalogenated indole, have been employed to create highly functionalized indole derivatives. thieme-connect.de
Buchwald-Hartwig Amination: This reaction provides a powerful means to form a new carbon-nitrogen bond by coupling the 5-bromoindole with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction has broad substrate scope, allowing for the introduction of primary and secondary amines, as well as a variety of functional groups. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial to the success and generality of the Buchwald-Hartwig amination. wikipedia.orgnih.gov This method has been successfully applied to the amination of various bromo-substituted heterocycles, including indoles and indazoles. nih.govresearchgate.net
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-Indole Scaffolds
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-Aryl-indole | nih.gov |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Amine | 5-Alkynyl-indole | researchgate.netthieme-connect.de |
| Buchwald-Hartwig | Amine | Pd-phosphine complex | Strong base | 5-Amino-indole | wikipedia.orgnih.gov |
Reactivity of the Cyclopropyl (B3062369) Group at the 3-Position
The cyclopropyl group at the C3 position of the indole ring is generally stable. However, under certain conditions, donor-acceptor cyclopropanes can undergo ring-opening reactions. For instance, domino [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with thiourea (B124793) have been developed to synthesize spiro-γ-thiolactone oxindoles. rsc.org While this specific reactivity is documented for cyclopropyl spirooxindoles, it highlights a potential reaction pathway for the cyclopropyl group in this compound under specific catalytic conditions. The electron-donating nature of the indole ring can influence the reactivity of the adjacent cyclopropyl group, potentially making it susceptible to electrophilic attack or rearrangement under acidic or oxidative conditions.
Electrophilic Substitution on the Indole Nucleus
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. niscpr.res.in While the C3 position is the most preferred site for electrophilic substitution in unsubstituted indoles, this position is blocked in this compound. niscpr.res.in Therefore, electrophilic substitution will occur at other positions on the indole nucleus. The available sites for electrophilic attack are C2, C4, C6, and C7. The directing effects of the existing bromo and cyclopropyl substituents, as well as the indole nitrogen, will determine the regioselectivity of the substitution. Generally, electrophilic attack is favored at the C2, C4, or C6 positions. For example, bromination of 1-substituted-3-acetyl-5-hydroxy-2-methylindole occurs at the C6-position. niscpr.res.in Nitration of certain indole derivatives can lead to substitution at the C4 and C6 positions. niscpr.res.in
Oxidative and Reductive Transformations of the Indole System
The electron-rich indole nucleus is susceptible to oxidation. researchgate.net The oxidation of indoles can lead to a variety of products, including oxindoles, depending on the oxidant and the substitution pattern of the indole. The oxidation of C3-substituted indoles often yields C2-oxo products. researchgate.net Reagents like meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), and various transition metal oxidants have been used for indole oxidation. researchgate.net
Reductive transformations of the indole system are also possible. For instance, catalytic hydrogenation can reduce the indole ring to an indoline. A method involving low-temperature, low-pressure liquid-phase hydrogenation using a metal catalyst has been described for the reduction of the five-membered ring of indole to yield indoline.
Investigating Reaction Mechanisms through Kinetic and Spectroscopic Analysis
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies can provide insights into the rate-determining steps of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, in Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step. libretexts.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing the intermediates and final products of these reactions. iajps.com In mechanistic investigations of palladium-catalyzed reactions, the choice of ligand is critical and can be studied to understand its effect on regioselectivity and efficiency. For instance, the inhibitory effects of unprotected N-H groups in azoles on palladium-catalyzed cross-coupling reactions have been investigated through experimental, crystallographic, and theoretical studies, revealing the formation of inhibitory Pd(II) intermediates. nih.gov
Computational and Theoretical Chemistry Investigations
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of 5-bromo-3-cyclopropyl-1H-indole is fundamental to its reactivity and photophysical properties. Computational studies on substituted indoles have shown that the nature and position of substituents significantly influence the electronic distribution within the indole (B1671886) ring. nih.govresearchgate.net For this compound, the bromine atom at the 5-position acts as an electron-withdrawing group through inductive effects, while the cyclopropyl (B3062369) group at the 3-position can donate electron density to the indole ring through its unique electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov In the case of this compound, the HOMO is expected to be largely localized on the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO will also be distributed across the bicyclic system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational studies on related indole derivatives provide insights into the expected electronic properties of this compound. For instance, studies on 4-substituted indoles have shown that electron-withdrawing groups can lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, leading to a smaller energy gap. nih.gov Conversely, electron-donating groups tend to raise the HOMO energy. The interplay of the electron-withdrawing bromo group and the electron-donating cyclopropyl group in this compound will determine its specific HOMO-LUMO energies and distribution.
| Property | Expected Influence of Substituents | Reference Compound(s) |
| HOMO Energy | The electron-donating cyclopropyl group at C3 is expected to raise the HOMO energy, while the electron-withdrawing bromo group at C5 will likely lower it. The net effect will depend on the balance of these opposing influences. | Substituted Indoles |
| LUMO Energy | The bromo substituent is expected to significantly lower the LUMO energy, enhancing the electrophilicity of the molecule. | 4-substituted indoles nih.gov |
| HOMO-LUMO Gap | The combination of substituents is predicted to result in a moderate HOMO-LUMO gap, influencing its reactivity in processes like cycloaddition reactions. | General FMO Theory |
This table presents expected trends based on general principles of substituent effects on indole derivatives.
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules. niscpr.res.in For this compound, DFT calculations can be employed to determine various reactivity descriptors, such as the global electron density transfer (GEDT) at the transition state of a reaction, which indicates the polar nature of the reaction. researchgate.net
DFT studies on cycloaddition reactions involving indole derivatives have demonstrated that the regioselectivity and stereoselectivity of these reactions can be accurately predicted by analyzing the energies of the transition states. nih.gov For this compound, DFT calculations could predict its behavior in reactions such as [3+2] cycloadditions. The calculated global reactivity indices, including electronic chemical potential, hardness, and electrophilicity, can classify the molecule's reactivity profile. nih.gov
The presence of the bromo and cyclopropyl substituents will influence the calculated reactivity descriptors. The electron-withdrawing nature of the bromine atom is expected to increase the electrophilicity of the indole ring, potentially making it more susceptible to nucleophilic attack. Conversely, the cyclopropyl group may enhance the nucleophilicity of the C2-C3 double bond of the indole. DFT calculations can quantify these effects and predict the most likely sites for electrophilic and nucleophilic attack.
| Reactivity Descriptor | Predicted Trend for this compound | Related Studies |
| Electrophilicity Index | Expected to be significant due to the influence of the bromo substituent. | DFT on substituted indoles nih.gov |
| Nucleophilicity of C2-C3 bond | Potentially enhanced by the cyclopropyl group at C3. | General principles of cyclopropyl group electronics |
| Regioselectivity in Cycloadditions | Predictable through analysis of transition state energies and FMO interactions. | DFT on indole cycloadditions nih.govresearchgate.net |
This table outlines predicted reactivity trends based on DFT studies of related indole systems.
Molecular Dynamics Simulations to Elucidate Inhibitory Mechanisms at the Molecular Level
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide invaluable insights into how a potential drug molecule, such as this compound, interacts with its biological target. frontiersin.orgnih.gov
For this compound, MD simulations could be used to model its interaction with a target protein. The simulation would track the trajectory of the ligand as it approaches and binds to the protein, revealing the stable binding poses and the specific amino acid residues involved in the interaction. The bromo substituent could participate in halogen bonding, a specific type of non-covalent interaction, while the cyclopropyl group could fit into a hydrophobic pocket within the active site. The stability of the ligand-protein complex can be assessed through metrics like the root-mean-square deviation (RMSD) of the ligand's position over the simulation time.
| Simulation Aspect | Potential Insights for this compound | Examples from Related Systems |
| Binding Mode | Identification of the most stable orientation within the target's active site. | Indole inhibitors of IDO1 and Pim-1 frontiersin.orgnih.gov |
| Key Interactions | Elucidation of hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromo group. | Indole triazole conjugates binding to PBP2a mdpi.com |
| Conformational Changes | Understanding how the protein and ligand adapt to each other upon binding. | C2-aroyl indoles inhibiting IDO1 frontiersin.org |
| Binding Stability | Assessment of the durability of the ligand-protein complex over time. | Indolicidin association with lipid bilayers nih.gov |
This table illustrates the potential applications of MD simulations for this compound based on studies of other indole inhibitors.
Quantum Chemical Characterization of Excited States and Spectroscopic Properties
Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are instrumental in understanding the excited state properties and predicting the spectroscopic behavior of molecules like this compound. nih.govchemrxiv.orgmdpi.com The absorption and emission spectra of indole and its derivatives are governed by electronic transitions between the ground and excited states.
Computational studies on substituted indoles have shown that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and fluorescence spectra. nih.govresearchgate.net For this compound, the electron-withdrawing bromo group at the 5-position is expected to induce a red shift in the absorption spectrum compared to unsubstituted indole. nih.gov The cyclopropyl group's electronic contribution will also modulate the energies of the excited states.
TD-DFT calculations can predict the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π-π*). chemrxiv.org These calculations can help in interpreting experimental UV-Vis and fluorescence spectra. Furthermore, by optimizing the geometry of the molecule in its first excited state, it is possible to calculate the emission energy and thus predict the fluorescence spectrum. chemrxiv.org
| Spectroscopic Property | Predicted Effect of Substituents | Computational Method |
| Absorption Maximum (λmax) | Red-shifted compared to indole due to the 5-bromo substituent. | TD-DFT nih.govresearchgate.net |
| Fluorescence Emission | Also expected to be red-shifted. | TD-DFT with excited state geometry optimization chemrxiv.org |
| Vibrational Frequencies | The C-Br and cyclopropyl vibrational modes would be identifiable in the calculated IR and Raman spectra. | DFT nih.gov |
This table summarizes the predicted spectroscopic properties based on quantum chemical studies of substituted indoles.
Conformational Analysis and Energetic Landscapes of Indole Ring Systems
The indole ring itself is largely planar, but the cyclopropyl substituent introduces conformational flexibility. The rotation around the C3-cyclopropyl single bond will have a specific energetic profile, with certain rotational conformations being more stable than others. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the global and local energy minima. nih.gov
Studies on cyclopropyl-containing molecules have shown that the cyclopropyl group can adopt different orientations, which can be crucial for fitting into a protein's binding site. nih.govacs.org For this compound, the preferred conformation will be a balance between steric interactions with the indole ring and electronic effects. The planarity of the indole ring itself can also be influenced by the substituents, although significant deviation from planarity is unlikely for this system. mdpi.comdalalinstitute.comlibretexts.org
| Conformational Feature | Computational Approach | Expected Findings |
| Rotation of Cyclopropyl Group | Potential energy surface scan by rotating the dihedral angle. | Identification of low-energy conformers. |
| Planarity of Indole Ring | Geometry optimization and analysis of dihedral angles within the ring. | The indole ring is expected to be nearly planar. mdpi.com |
| Energetic Landscape | Calculation of relative energies of different conformers. | Determination of the most stable three-dimensional structure. |
This table outlines the aspects of conformational analysis for this compound.
Molecular Interactions and Biological Activity Mechanisms
Structure-Activity Relationship (SAR) Studies of 5-Bromo-3-cyclopropyl-1H-indole Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic properties. For analogues of this compound, these studies have provided critical insights into how specific structural features influence their biological effects.
Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. researchgate.net The presence of a bromine atom at the 5-position of the indole (B1671886) ring in this compound is a key feature that significantly impacts its pharmacological profile.
Halogen atoms can profoundly affect the bioactivity and physicochemical properties of small molecules. nih.gov In the context of indole derivatives, halogenation has been shown to be a viable strategy for developing compounds with a range of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties. mdpi.comnih.gov The introduction of halogens can enhance membrane permeability and lead to higher metabolic stability. researchgate.net Specifically, bromination of the indole nucleus can yield compounds with significant biological potential. mdpi.com Marine natural products, which are a rich source of halogenated indoles, have demonstrated a wide array of pharmacological activities. nih.gov
| Compound/Analogue Feature | Influence on Pharmacological Profile |
| Bromine at 5-position | Enhances lipophilicity, potentially improving cell membrane penetration. Can form halogen bonds with biological targets, influencing binding affinity. |
| Halogen Substitution (General) | Modulates metabolic stability and can block sites of metabolism. Alters electronic properties of the indole ring, affecting receptor interactions. |
This table summarizes the general influence of halogenation on the pharmacological profiles of indole-containing compounds based on established principles in medicinal chemistry.
The cyclopropyl (B3062369) group is an increasingly utilized structural motif in drug development. nih.gov Its unique conformational and electronic properties often lead to improved pharmacological profiles. nih.govscientificupdate.com This three-membered ring is not merely a simple alkyl linker; its rigid structure and enhanced π-character contribute significantly to molecular interactions. nih.govscientificupdate.com
The cyclopropyl ring can enhance binding potency, increase metabolic stability, and reduce off-target effects. nih.govscientificupdate.com Its rigid nature can lock the molecule into a bioactive conformation, which is entropically more favorable for binding to a receptor. nih.gov In some cases, the cyclopropyl group has been shown to induce specific conformations in peptides that are more effective for receptor-site interactions. nih.gov
| Structural Feature | Impact on Molecular Interactions |
| Rigid Conformation | Restricts rotational freedom, leading to a more defined three-dimensional shape for optimal receptor fit. nih.gov |
| Enhanced π-character | The C-C bonds of the cyclopropyl ring have enhanced π-character, which can lead to favorable interactions with aromatic residues in a binding pocket. nih.gov |
| Metabolic Stability | The C-H bonds in a cyclopropyl ring are stronger than those in linear alkanes, making it more resistant to metabolic degradation. nih.gov |
This table outlines the key impacts of the cyclopropyl moiety on the molecular recognition and binding affinity of drug candidates.
Antiviral Activity Mechanisms
Analogues of this compound have been investigated for their potential as antiviral agents, with specific mechanisms of action targeting key viral proteins.
The Hepatitis C virus (HCV) NS3 protein is a multifunctional enzyme with both protease and helicase activities, both of which are essential for viral replication. nih.gov The helicase function of NS3 is responsible for unwinding RNA duplexes, a critical step in the viral replication process. nih.govresearchgate.net Consequently, inhibitors of the NS3 helicase are considered promising candidates for HCV therapy. nih.govmdpi.com
Research has identified indole-based compounds as potential inhibitors of HCV NS3 helicase. For instance, 5-bromo-1H-indol-3-yl acetic acid has been studied as a lead compound for inactivating this enzyme by binding to its RNA-binding cleft and reducing its unwinding activity. researchgate.net While direct studies on this compound are not detailed, the activity of structurally related indole derivatives suggests a plausible mechanism of action.
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) (Env), composed of gp120 and gp41 subunits, mediates the fusion of the viral and host cell membranes, a crucial step for viral entry. nih.govcapes.gov.br The gp41 subunit, particularly its heptad repeat regions, plays a central role in this fusion process and is a key target for the development of HIV fusion inhibitors. nih.govnih.gov
Structure-activity relationship studies of indole-based compounds have led to the discovery of small molecules that target gp41 and inhibit HIV-1 fusion. nih.gov These inhibitors are thought to interfere with the conformational changes in gp41 that are necessary for membrane fusion. While specific research on this compound in this context is not extensively documented, the indole scaffold is a known pharmacophore for this antiviral activity. nih.gov
Anticancer Research Applications
Indole derivatives are a prominent class of compounds in anticancer drug discovery, with many natural and synthetic indoles exhibiting potent antiproliferative activities. nih.gov The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com
While specific anticancer studies focusing on this compound are not widely published, related structures such as spiro-oxindole derivatives have been developed as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. acs.org The substitution pattern on the indole ring, including halogenation, is critical for the anticancer activity of these compounds.
Mechanisms of Selective Cytotoxicity in in vitro Cellular Models
Research into brominated indole derivatives has revealed mechanisms of selective cytotoxicity against various cancer cell lines. For instance, a study on 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which share a core bromo-indole structure, demonstrated notable cytotoxic effects. Among the tested compounds, 4-fluoro-phenylthiosemicarbazone derivative 2f exhibited significant cytotoxicity against a breast cancer cell line (BT-549) with a log(10)GI(50) value of -6.40, a non-small cell lung cancer cell line (NCI-H23) with a log(10)GI(50) value of -6.10, and an ovarian cancer cell line (IGROV1) with a log(10)GI(50) value of -6.02. nih.gov This suggests that the bromo-indole scaffold can be a key pharmacophore in the development of targeted anticancer agents.
Another related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has shown significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 of 14.4 µg/mL. nih.gov The anti-proliferative effect on endothelial cells, specifically the HUVEC cell line, was even more potent with an IC50 of 5.6 µg/mL. nih.gov This highlights the potential of such compounds to target the tumor microenvironment by inhibiting the growth of new blood vessels.
Table 1: Cytotoxic Activity of Bromo-Indole Derivatives
| Compound | Cell Line | Activity (log(10)GI(50)) |
|---|---|---|
| 4-fluoro-phenylthiosemicarbazone derivative 2f | BT-549 (Breast Cancer) | -6.40 |
| 4-fluoro-phenylthiosemicarbazone derivative 2f | NCI-H23 (Non-Small Cell Lung Cancer) | -6.10 |
| 4-fluoro-phenylthiosemicarbazone derivative 2f | IGROV1 (Ovarian Cancer) | -6.02 |
| Compound | Cell Line | Activity (IC50) |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL |
Perturbation of Key Cellular Proliferation and Survival Pathways
The anti-angiogenic properties of bromo-indole derivatives suggest a mechanism that involves the perturbation of cellular proliferation and survival pathways. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model, with an IC50 of 15.4 µg/mL. nih.gov This activity is likely linked to its ability to inhibit the proliferation of endothelial cells, a key step in angiogenesis. Furthermore, the compound's free radical scavenging activity, measured at 99.6 µg/mL, may also contribute to its anti-proliferative effects. nih.gov
Antimicrobial and Antiparasitic Investigations
Mechanisms of Action against Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania spp.)
The indole nucleus is a key structural feature in compounds being investigated for their activity against protozoan parasites. In the context of Chagas disease, caused by Trypanosoma cruzi, research has focused on indole derivatives. While direct studies on this compound are limited, the optimization of a series of substituted indoles has been a focus of research for anti-T. cruzi activity. dndi.org One of the proposed mechanisms of action for some antiparasitic compounds is the inhibition of crucial parasite enzymes like CYP51. dndi.org Other studies on different antiparasitic compounds against T. cruzi have highlighted mechanisms involving the induction of oxidative stress and disruption of the parasite's energy metabolism. nih.govnih.gov For instance, some compounds cause DNA leakage and the formation of pores in the parasite membrane. nih.gov
The development of drug resistance in parasites like Leishmania spp. involves mechanisms such as limiting drug uptake, increasing drug efflux, and drug inactivation. mdpi.com Understanding these resistance mechanisms is crucial for designing new and effective antiparasitic agents based on the indole scaffold.
Antibacterial and Antifungal Activity Mechanisms
Derivatives of 5-bromoisatin, a related bromo-indole compound, have demonstrated notable antibacterial activity. For example, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one showed high activity against Staphylococcus aureus and Klebsiella pneumoniae, and moderate activity against E. coli and Streptococcus. Compounds containing a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructure have also been found to have antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, with minimal inhibition concentrations (MICs) that can be lower than those of common antibiotics like vancomycin (B549263) or ciprofloxacin. nih.gov The activity against multiresistant strains suggests a mechanism of action that may differ from that of common antibiotics. nih.gov
The antifungal potential of indole derivatives has also been explored. For instance, novel indole derivatives containing a triazole motif have shown excellent antifungal activity against Candida tropicalis and Candida albicans. nih.gov
Table 2: Antimicrobial Activity of Bromo-Indole Derivatives
| Compound/Derivative | Microorganism | Activity |
|---|---|---|
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus | High |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Klebsiella pneumoniae | High |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | E. coli | Moderate |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Streptococcus | Moderate |
| 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructure | Resistant Staphylococcus aureus | Active (low MICs) |
| Indole with triazole motif | Candida tropicalis | Excellent |
| Indole with triazole motif | Candida albicans | Excellent |
Anti-inflammatory and Immunomodulatory Research
Indole derivatives have been a significant focus of anti-inflammatory research. The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For example, some synthetic indole derivatives have shown potent anti-inflammatory, analgesic, and antipyretic properties. nih.gov Research on 3-bromo-5-(ethoxymethyl)-1,2-benzenediol has demonstrated its ability to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), and to downregulate the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated cells. researchgate.net This suggests a mechanism involving the suppression of pro-inflammatory mediators.
Exploration of Other Receptor Binding and Enzyme Inhibition Mechanisms (e.g., Serotonin (B10506) Receptors, Anticholinesterase, COX-2)
The indole structure is a well-known pharmacophore that interacts with various receptors and enzymes.
Serotonin Receptors: Serotonin (5-HT) receptors are crucial targets for drugs affecting mood, cognition, and other neurological processes. nih.gov The indole ring is a core component of serotonin, and thus, indole derivatives have been explored as ligands for 5-HT receptors. For example, 5-[(3-nitropyrid-2-yl)amino]indoles have been identified as novel serotonin agonists with selectivity for the 5-HT1D receptor. ebi.ac.uk
Anticholinesterase: While direct evidence for this compound is not available, the broader class of indole alkaloids has been investigated for anticholinesterase activity, which is relevant for the treatment of neurodegenerative diseases.
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. nih.govnih.gov The indole nucleus is a known scaffold for selective COX-2 inhibitors. rsc.org Studies on various indole derivatives have demonstrated their potential to inhibit COX-2, suggesting that this compound could also possess such activity, contributing to its potential anti-inflammatory effects. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the atomic connectivity within the 5-bromo-3-cyclopropyl-1H-indole molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For a related compound, 5-bromo-3-methyl-1H-indole, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the indole (B1671886) and methyl protons. rsc.org For instance, a singlet for the NH proton is observed around 7.91 ppm, and the aromatic protons appear as multiplets in the range of 7.16-7.57 ppm. rsc.org The methyl protons at the C3 position present as a singlet at approximately 2.32 ppm. rsc.org While specific data for the cyclopropyl (B3062369) group in this compound is not detailed in the provided results, one would expect to see characteristic multiplets for the cyclopropyl protons in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. In the case of 5-bromo-3-methyl-1H-indole, the ¹³C NMR spectrum in CDCl₃ reveals signals for the indole carbons and the methyl carbon. rsc.org The carbon atoms of the indole ring typically resonate in the range of 111-135 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift. rsc.org The methyl carbon signal is found at a much lower chemical shift, around 9.63 ppm. rsc.org For this compound, the carbons of the cyclopropyl group would also have characteristic signals in the upfield region of the spectrum.
A complete assignment of all proton and carbon signals is achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish correlations between neighboring protons, directly attached proton-carbon pairs, and long-range proton-carbon couplings, respectively.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of an indole derivative typically shows a characteristic N-H stretching vibration in the region of 3200-3500 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic and cyclopropyl groups are expected in the 2800-3100 cm⁻¹ range. Aromatic C=C stretching absorptions usually appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower frequencies, in the range of 500-700 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Indole) | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Cyclopropyl) | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1200-1350 |
| C-Br Stretch | 500-700 |
| This table provides expected IR absorption ranges for the functional groups in this compound based on typical values for similar compounds. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (C₁₁H₁₀BrN), which is approximately 235.00 g/mol . biosynth.com Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is achieved by distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the crystal structure. This provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. For instance, in a related bromo-substituted indole derivative, X-ray crystallography revealed a nearly planar fused-ring system. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal structure analysis also provides invaluable information about how the molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. These interactions are crucial for understanding the physical properties of the solid.
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on neighboring molecules, such as the bromine atom or the π-system of an adjacent indole ring. scilit.com
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic site on another molecule. mdpi.com
π-π Stacking: The planar aromatic indole rings can stack on top of each other, leading to stabilizing π-π interactions. These interactions can be either face-to-face or offset. nih.gov
The analysis of these intermolecular interactions provides a deeper understanding of the supramolecular architecture of this compound in the solid state.
Chromatographic Techniques for Purity Assessment and Advanced Separation (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a compound. sielc.com A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is not only used for purity assessment but also for the identification of impurities by providing their molecular weights. For some indole derivatives, LC-MS/MS methods have been developed for sensitive quantitation. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that uses smaller particle sizes in the stationary phase and higher pressures. This results in faster analysis times and improved separation efficiency, making it suitable for complex mixtures and high-throughput analysis. sielc.com
| Technique | Application |
| HPLC | Purity assessment |
| LC-MS | Purity assessment and impurity identification |
| UPLC | High-resolution separation and fast analysis |
| This table summarizes the primary applications of different chromatographic techniques for the analysis of this compound. |
Applications As Precursors and Building Blocks in Advanced Synthesis
Role in the Synthesis of Complex Indole (B1671886) Alkaloids and Bioactive Natural Product Analogues
The indole ring system is a prevalent feature in a wide range of naturally occurring alkaloids with significant biological activities. The strategic placement of functional groups on the indole core is crucial for their pharmacological effects. While direct evidence for the use of 5-bromo-3-cyclopropyl-1H-indole in the total synthesis of specific complex indole alkaloids is not extensively documented in the provided results, the principles of indole chemistry suggest its potential utility.
The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are instrumental in introducing complex carbon skeletons, which are characteristic of many indole alkaloids. The cyclopropyl (B3062369) moiety at the 3-position, while less commonly found in natural alkaloids, can be a valuable feature for creating analogues of natural products. The introduction of a cyclopropyl group can enhance the metabolic stability and lipophilicity of a molecule, potentially leading to improved pharmacokinetic properties.
Furthermore, the synthesis of various substituted indole derivatives, such as those with dithiocarbamate (B8719985) groups, has been a focus of research for developing new biologically active agents. beilstein-archives.org The bromo-substituted indole core of this compound provides a starting point for such modifications, allowing for the exploration of novel chemical space around the indole scaffold. The synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins highlights the importance of the 5-bromoindole (B119039) core in generating structural diversity for biological screening. researchgate.net
Development of Diverse Heterocyclic Scaffolds for Drug Discovery Research
The indole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs containing this heterocyclic motif. researchgate.netnih.gov this compound is a valuable starting material for the synthesis of a wide array of heterocyclic systems. The reactivity of the bromine atom allows for its displacement or participation in coupling reactions to build more complex heterocyclic structures.
For instance, the indole nitrogen can be alkylated or acylated, and the bromine atom can be functionalized through various palladium-catalyzed cross-coupling reactions. This dual reactivity enables the construction of fused heterocyclic systems or the attachment of other heterocyclic rings to the indole core. Research has demonstrated the synthesis of novel indomethacin (B1671933) analogues by electrophilic substitution at the 1st position of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides, showcasing the utility of the 5-bromoindole scaffold in generating new chemical entities with potential therapeutic applications. iajps.com
The development of new synthetic methodologies, such as 1,3-dipolar cycloaddition reactions using 5-bromo-isatin derivatives, further expands the possibilities for creating diverse heterocyclic systems. researchgate.net Although not directly involving the 3-cyclopropyl substituent, these methods illustrate the broader potential of functionalized bromoindoles in generating novel molecular frameworks for drug discovery. The indole scaffold itself is a key component in the discovery of antiviral agents, with structural modifications playing a crucial role in their potency. nih.gov
Precursor in the Synthesis of Known Pharmacological Agents (e.g., Eletriptan intermediates)
One of the most significant applications of bromo-substituted indoles is in the synthesis of the anti-migraine drug, Eletriptan. While the direct precursor to Eletriptan is (R)-5-bromo-3-[(1-methyl-2-pyrrolidin-2-yl)methyl]-1H-indole, the underlying chemistry involving the 5-bromoindole core is highly relevant. d-nb.infonewdrugapprovals.orgnih.gov The synthesis of Eletriptan typically involves a Heck reaction between the 5-bromoindole derivative and phenyl vinyl sulfone. newdrugapprovals.orgnih.gov
The presence of the bromine atom at the 5-position is critical for this key carbon-carbon bond-forming reaction. Various synthetic processes for Eletriptan have been developed, many of which start from 5-bromoindole. newdrugapprovals.orggoogle.com For example, one process involves the acylation of 5-bromoindole at the 3-position, followed by further transformations. newdrugapprovals.orggoogle.com
The extensive research and patent literature surrounding the synthesis of Eletriptan and its intermediates underscore the industrial importance of 5-bromoindole derivatives. newdrugapprovals.orggoogle.comgoogle.comchemicalbook.comgoogle.com
Table 1: Key Intermediates in the Synthesis of Eletriptan
| Compound Name | Role in Synthesis | Reference |
| 5-Bromoindole | Starting material for the synthesis of key intermediates. | newdrugapprovals.orggoogle.com |
| (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | Key intermediate that undergoes a Heck reaction with phenyl vinyl sulfone. | d-nb.infonewdrugapprovals.orgnih.gov |
| (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | Acetylated intermediate to prevent dimer formation. | d-nb.infonih.gov |
| Phenyl vinyl sulfone | Reactant in the Heck reaction. | newdrugapprovals.orgnih.gov |
Potential Utility in Materials Science Research and Organic Electronics
The application of indole derivatives is not limited to the life sciences. The electron-rich nature of the indole ring system makes it an attractive component for organic electronic materials. While specific research on this compound in materials science is not detailed in the provided search results, the general properties of functionalized indoles suggest potential applications.
The bromine atom can be utilized for polymerization reactions or for the attachment of the indole unit to other organic or inorganic materials. The cyclopropyl group can influence the packing and intermolecular interactions of the molecules in the solid state, which are critical parameters for the performance of organic electronic devices.
Indole-based materials have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the indole ring through substitution makes it a versatile platform for designing materials with specific optical and electronic characteristics. The synthesis of various functionalized indoles, including those with bromo and nitro groups, provides a library of compounds that could be explored for their materials science applications.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
Currently, the synthesis of many indole (B1671886) derivatives relies on traditional methods that may involve harsh reagents and generate significant waste. alliedacademies.org Future research should prioritize the development of environmentally benign synthetic pathways to 5-bromo-3-cyclopropyl-1H-indole.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov A potential green synthesis for this compound could be adapted from existing microwave-assisted indole syntheses. For instance, a one-pot, three-component reaction involving a substituted aniline (B41778), a cyclopropyl-containing aldehyde or ketone, and a brominating agent under microwave irradiation could be explored. nih.gov
Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to chemical synthesis, reducing the environmental impact. nih.gov The application of mechanochemistry to the synthesis of this compound could involve the solid-state reaction of precursors, potentially catalyzed by a solid-supported reagent. This approach has been successfully applied to the synthesis of other substituted indoles. nih.gov
Catalytic C-H Functionalization: Direct C-H functionalization of the indole core represents an atom-economical and efficient strategy. Future work could focus on developing a regioselective C-H cyclopropylation of 5-bromoindole (B119039) or a C-H bromination of 3-cyclopropylindole using transition-metal catalysts.
A comparative table of potential synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Key Research Question |
| Microwave-Assisted Synthesis | Rapid, efficient, reduced solvent use. nih.gov | Can a one-pot reaction be optimized for high yield and purity? |
| Mechanochemistry | Solvent-free, energy-efficient. nih.gov | Can solid-state precursors react efficiently under ball-milling conditions? |
| Catalytic C-H Functionalization | Atom-economical, direct. | Can a catalyst be developed for regioselective functionalization? |
Deepening Mechanistic Understanding of Biological Activities through Advanced Biophysical Techniques
While the biological activity of this compound is currently unknown, its structural motifs suggest potential interactions with biological targets. For instance, some cyclopropyl-indole derivatives have been investigated as HIV non-nucleoside reverse transcriptase inhibitors. nih.gov Advanced biophysical techniques will be crucial in elucidating its mechanism of action should any biological activity be discovered.
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics and thermodynamics of protein-ligand interactions in real-time. If a protein target for this compound is identified, SPR could be used to quantify its binding affinity and kinetics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. This would offer deep insights into the driving forces behind the binding of this compound to its putative target.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the protein-ligand complex in solution. Techniques like saturation transfer difference (STD) NMR could be used to identify the binding epitope of the compound on its target protein.
X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to its target would provide the ultimate structural detail of the interaction, revealing key hydrogen bonds, hydrophobic interactions, and the role of the bromine and cyclopropyl (B3062369) groups.
These techniques, used in concert, would provide a comprehensive understanding of how this compound interacts with biological systems.
Rational Design of Next-Generation Analogues via Computational Approaches
Computational chemistry offers a powerful platform for the rational design of new analogues of this compound with potentially enhanced properties.
Molecular Docking: If a biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of a library of virtual analogues. This can help prioritize the synthesis of compounds with the highest likelihood of improved activity. For example, docking studies have been used to design novel indole derivatives as xanthine (B1682287) oxidase inhibitors.
Pharmacophore Modeling: Based on the structure of this compound and any identified active analogues, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity and can be used to screen large compound databases for new hits.
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of this compound and its analogues, such as electrostatic potential and frontier molecular orbitals. This information can guide the design of compounds with improved electronic complementarity to a target binding site.
A hypothetical workflow for the computational design of analogues is outlined below:
| Step | Technique | Objective |
| 1 | Molecular Docking | Predict binding mode and affinity of virtual analogues. |
| 2 | Pharmacophore Modeling | Identify key chemical features for activity and screen for new scaffolds. |
| 3 | Quantum Mechanics | Optimize electronic properties for improved target interaction. |
| 4 | Synthesis and Biological Evaluation | Validate computational predictions experimentally. |
Exploration of Novel Applications in Emerging Fields of Chemical Biology and Functional Materials
The unique structural features of this compound suggest its potential utility beyond traditional medicinal chemistry.
Chemical Probes: The indole scaffold is a common feature in fluorescent probes. The introduction of a bromine atom could be leveraged for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to attach fluorophores or other reporter groups. The resulting probes could be used to study biological processes in living cells.
Functional Materials: Indole-containing polymers and small molecules have been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through derivatization to create novel materials with interesting photophysical properties. For instance, some polycyclic indole derivatives have been shown to exhibit fluorescence.
Marine Natural Product Analogues: Some marine-derived indole alkaloids contain cyclopropyl moieties and exhibit interesting biological activities. This compound could serve as a synthetic precursor for the development of novel analogues of these natural products with potentially improved pharmacological profiles.
Q & A
Q. What are the common synthetic routes for 5-bromo-3-cyclopropyl-1H-indole, and how are reaction conditions optimized?
Methodology :
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A widely used approach involves reacting 3-azidoethyl-5-bromo-1H-indole with cyclopropane-bearing alkynes. For example, in PEG-400:DMF (2:1) with CuI as a catalyst, stirring at room temperature for 12 hours yields the cyclopropyl-substituted indole. Post-reaction, extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate:hexane) achieve ~50% yields .
- N-Alkylation : Alkylation of 5-bromo-1H-indole with cyclopropylmethyl halides in anhydrous DMSO using NaH as a base (e.g., 1-iodobutane reaction at 7.1 Hz, 94% yield) .
- Electrophilic Substitution : Bromination of 3-cyclopropyl-1H-indole using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature .
Q. Optimization Tips :
- Solvent polarity (PEG-400 enhances reaction rates in CuAAC).
- Catalyst loading (1.0–1.2 equiv CuI minimizes side reactions).
- Column chromatography gradients improve purity (Rf = 0.30 in TLC) .
Q. How can the purity of this compound be validated post-synthesis?
Methodology :
- NMR Analysis : and NMR confirm substitution patterns (e.g., cyclopropyl protons at δ 0.94–1.36 ppm; indole H2/H3 coupling at J = 3.1 Hz) .
- Mass Spectrometry : FAB-HRMS (e.g., m/z 427.0757 [M+H]) ensures molecular weight accuracy .
- TLC Monitoring : Rf values (e.g., 0.30 in ethyl acetate:hexane) identify impurities .
Q. Challenges :
- Residual DMF in crude products requires vacuum drying at 90°C .
- Bromine-related byproducts (e.g., di-substituted indoles) necessitate rigorous chromatography .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXTL or OLEX2 software processes diffraction data (R1 < 0.05 for high accuracy) .
- Refinement : SHELXL refines displacement parameters and hydrogen bonding. For example, ellipsoid plots at 30% probability reveal cyclopropyl ring puckering .
- Validation : Check CIF files against IUCr standards to avoid overfitting .
Q. Case Study :
Q. What strategies address contradictory NMR data in characterizing this compound analogs?
Methodology :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in bulky substituents).
- 2D Techniques (HSQC, HMBC) : Assigns - correlations, distinguishing overlapping signals (e.g., cyclopropyl vs. indole protons) .
- Comparative Analysis : Cross-reference with literature (e.g., δ 7.23–7.14 ppm for aromatic protons in CDCl3) .
Q. Example :
- Inconsistent integration ratios in NMR may arise from incomplete deuteration; re-dissolving in fresh DMSO-d6 improves resolution .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
Methodology :
- Functional Group Modulation : Replace cyclopropyl with fluorophenyl or methoxyphenyl to assess steric/electronic effects on biological targets (e.g., antioxidant activity in ischemia models) .
- Bromine Position Impact : Compare 5-bromo vs. 6-bromo analogs via enzymatic assays (e.g., kinase inhibition).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at the indole C2 position .
Q. Data Interpretation :
- Lower IC50 values in 3-cyclopropyl derivatives correlate with enhanced membrane permeability .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?
Root Causes :
- Catalyst Deactivation : Excess CuI in CuAAC reduces yield (25% vs. 50% in optimized protocols) .
- Solvent Purity : Trace water in DMF hydrolyzes azide intermediates, requiring molecular sieves .
Q. Resolution :
- Reproduce reactions under inert atmosphere (Ar/N2).
- Validate yields via triplicate runs and statistical analysis (RSD < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
